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Abstract
Theliatinib tartrate, also known as Xiliertinib or HMPL-309, is a potent, orally active, and

highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Developed by Hutchison MediPharma, Theliatinib was investigated for the treatment of solid

tumors, particularly those with wild-type EGFR activation. Preclinical studies demonstrated

significant anti-tumor activity in various cancer models, including esophageal cancer. Theliatinib

entered Phase I clinical trials but its development has since been discontinued. This technical

guide provides a comprehensive overview of Theliatinib tartrate, including its mechanism of

action, preclinical data, and detailed experimental protocols.

Chemical and Physical Properties
Theliatinib tartrate is the tartrate salt of Theliatinib.

Property Value

CAS Number 2413487-72-4

Molecular Formula C29H32N6O8

Molecular Weight 592.60 g/mol

Synonyms Xiliertinib tartrate, HMPL-309 tartrate
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Mechanism of Action
Theliatinib is a potent inhibitor of the EGFR tyrosine kinase. It exerts its effect by competing

with adenosine triphosphate (ATP) for the binding site in the kinase domain of EGFR. This

inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking the

downstream signaling pathways that are crucial for cancer cell proliferation, survival, and

metastasis.[1][2][3]

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding

to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase

domain. This leads to the phosphorylation of several downstream signaling molecules, initiating

multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-

mTOR pathways. These pathways are central to regulating cell growth, proliferation, and

survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation

of these pathways and uncontrolled tumor growth. Theliatinib, by inhibiting EGFR, effectively

shuts down these oncogenic signals.

Figure 1: Theliatinib Inhibition of the EGFR Signaling Pathway.

Preclinical Data
In Vitro Activity
Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms

of EGFR.

Target Assay Value

Wild-Type EGFR Ki 0.05 nM[4]

Wild-Type EGFR IC50 3 nM[4]

EGFR T790M/L858R Mutant IC50 22 nM[4]

EGFR Phosphorylation (A431

cells)
IC50 7 nM
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Theliatinib has also shown greater than 50-fold selectivity for EGFR compared to a panel of 72

other kinases.[4]

In Vivo Efficacy in Esophageal Cancer Patient-Derived
Xenograft (PDX) Models
A preclinical study investigated the anti-tumor efficacy of Theliatinib in patient-derived xenograft

(PDX) models of esophageal cancer with EGFR overexpression and gene amplification. The

study demonstrated that Theliatinib induced significant tumor regression in these models.

Model Treatment Dosage Outcome

PDECX 1T0950 Theliatinib
2-15 mg/kg, oral, daily

for 21 days

Dose-dependent

tumor regression of up

to 75%

Clinical Development
Theliatinib entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics

in patients with advanced solid tumors.

NCT02601274: An open-label, dose-escalation study in patients with advanced solid tumors,

followed by a dose-expansion cohort in patients with EGFR-positive esophageal carcinoma.

[5] The dose-escalation cohorts investigated dosages of 120mg, 160mg, 200mg, 220mg,

300mg, 400mg, and 500mg administered orally once daily.[5]

NCT02601248: A single-site, open-label, dose-escalation Phase I study in patients with

advanced solid tumors.

The development of Theliatinib was subsequently discontinued. While official reasons for the

discontinuation have not been publicly disclosed, a 2020 report from Trinity Delta removed

Theliatinib from their valuation of Hutchison MediPharma's pipeline until its development path

was clarified, suggesting a halt or deprioritization of the program.[6]

Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Z´-LYTE™ Assay)
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The in vitro inhibitory activity of Theliatinib against EGFR was determined using the Z´-LYTE™

Kinase Assay Kit - Tyr 4 Peptide (Invitrogen, Cat. no. PV3193). The following is a general

protocol based on the manufacturer's instructions.

Materials:

Z´-LYTE™ Kinase Assay Kit - Tyr 4 Peptide

Recombinant EGFR enzyme

Theliatinib tartrate

ATP

Kinase Buffer

Microplate reader capable of fluorescence resonance energy transfer (FRET) measurement

Procedure:

Kinase Reaction:

Prepare a 2X kinase solution in 1X Kinase Buffer.

Prepare a 2X peptide/ATP mixture containing the Z´-LYTE™ Tyr 4 Peptide and ATP at 2X

the desired final concentration in 1X Kinase Buffer.

Prepare serial dilutions of Theliatinib tartrate.

In a 384-well plate, add 2.5 µL of the Theliatinib dilution, 5 µL of the 2X kinase solution,

and 2.5 µL of the 2X peptide/ATP mixture.

Incubate at room temperature for 60 minutes.

Development Reaction:

Add 5 µL of the Development Reagent to each well.

Incubate at room temperature for 60 minutes.
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Detection:

Read the plate on a microplate reader using an excitation wavelength of 400 nm and

emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

Data Analysis:

Calculate the emission ratio (Coumarin/Fluorescein).

Determine the percent inhibition based on controls (no inhibitor and no enzyme).

Plot the percent inhibition against the log of Theliatinib concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the Z´-LYTE™ Kinase Inhibition Assay.

Patient-Derived Xenograft (PDX) Model for In Vivo
Efficacy
The in vivo anti-tumor activity of Theliatinib was evaluated in esophageal cancer PDX models

established in immunodeficient mice.

Materials:

NOD-SCID mice (6-8 weeks old)

Freshly resected human esophageal tumor tissue

Matrigel

Theliatinib tartrate

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

Tumor Implantation:
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Surgically resected human esophageal tumor tissues are cut into small fragments

(approximately 2-3 mm³).

The tumor fragments are subcutaneously implanted along with Matrigel into the flanks of

anesthetized NOD-SCID mice.

Tumor Growth and Passaging:

Tumor growth is monitored regularly using calipers.

When tumors reach a certain size (e.g., 500-1000 mm³), they are harvested and passaged

to subsequent generations of mice for cohort expansion.

Drug Treatment:

Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³),

mice are randomized into treatment and control groups.

Theliatinib tartrate is formulated in the vehicle and administered orally at the specified

doses and schedule. The control group receives the vehicle only.

Efficacy Evaluation:

Tumor volume is measured at regular intervals (e.g., twice a week) using the formula:

Volume = (length × width²) / 2.

Animal body weight and general health are monitored throughout the study.

At the end of the study, tumors may be excised for further analysis (e.g., western blotting).

Data Analysis:

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control

group.

Statistical analysis is performed to determine the significance of the anti-tumor effects.

Figure 3: Workflow for Patient-Derived Xenograft (PDX) Model Studies.
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Conclusion
Theliatinib tartrate is a potent and selective EGFR inhibitor that demonstrated promising

preclinical anti-tumor activity, particularly in cancers with wild-type EGFR activation. While its

clinical development was discontinued, the available data and experimental protocols provide

valuable insights for researchers in the field of oncology and drug development. The

information presented in this technical guide serves as a comprehensive resource for

understanding the scientific foundation of Theliatinib and can inform future research efforts in

targeting EGFR-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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